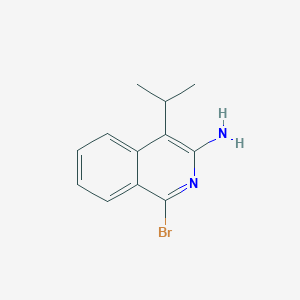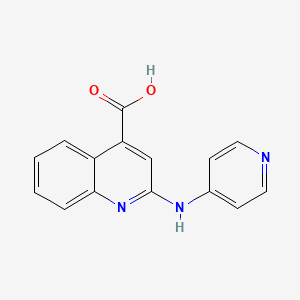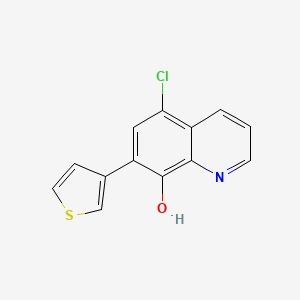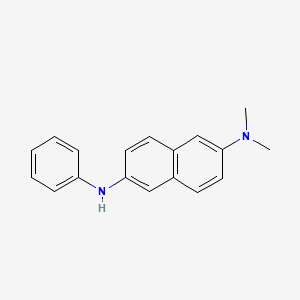
N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine: is an organic compound with the molecular formula C18H18N2. This compound is characterized by the presence of a naphthalene ring substituted with dimethyl and phenyl groups on the nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with dimethyl sulfate and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the dimethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.
Reduction: Formation of N2,N2-dimethyl-naphthalene-2,6-diamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
- N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine
- N2,N2-Dimethylnaphthalene-2,6-diamine dihydrochloride
- N-Phenyl-2-anthramine
Comparison: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to similar compounds, it offers better stability and reactivity under certain conditions.
Properties
CAS No. |
114915-28-5 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-N-phenylnaphthalene-2,6-diamine |
InChI |
InChI=1S/C18H18N2/c1-20(2)18-11-9-14-12-17(10-8-15(14)13-18)19-16-6-4-3-5-7-16/h3-13,19H,1-2H3 |
InChI Key |
NQFVVTCXWRDWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



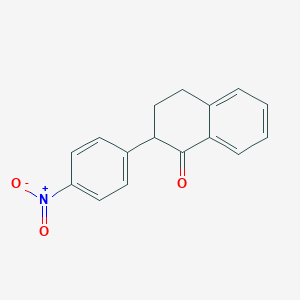
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)
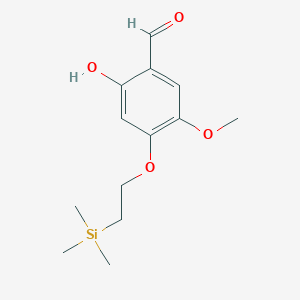

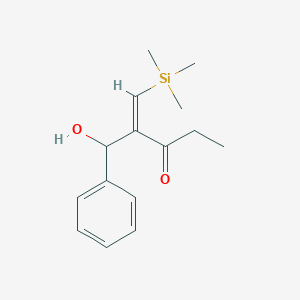
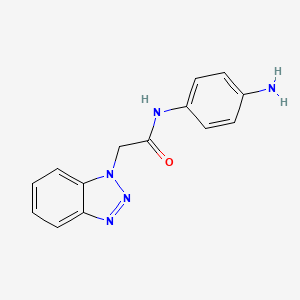
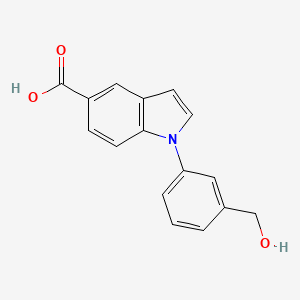
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
